molecular formula C21H25N5O B4882563 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

Cat. No. B4882563
M. Wt: 363.5 g/mol
InChI Key: AHBIVZTUEGAECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to be effective in inhibiting the activity of a specific protein, which is involved in the development of several diseases.

Mechanism of Action

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine works by inhibiting the activity of a specific protein, which is involved in the development of several diseases. This protein is known as Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and activation of immune cells. By inhibiting BTK, 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine can reduce the activity of immune cells, which can help to reduce inflammation and prevent the development of autoimmune disorders.
Biochemical and Physiological Effects:
5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been found to reduce the activity of immune cells, which can help to reduce inflammation and prevent the development of autoimmune disorders. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has also been shown to have anti-cancer activity, as it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is its specificity for BTK, which can help to reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which can help to improve its efficacy and safety. However, one of the limitations of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is its relatively low potency, which may limit its clinical efficacy.

Future Directions

There are several future directions for the development of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine. One of the main areas of focus is the development of more potent analogs of this compound, which can improve its clinical efficacy. Another area of focus is the evaluation of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine in combination with other therapies, which can help to improve its therapeutic potential. Additionally, the development of biomarkers for patient selection and monitoring may help to improve the clinical development of this compound.
Conclusion:
5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to be effective in inhibiting the activity of a specific protein, which is involved in the development of several diseases. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has several advantages and limitations for lab experiments, and there are several future directions for the development of this compound. Overall, 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has the potential to be a promising therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine involves several steps, including the reaction of 4-cyclohexylphenyl isocyanate with 3-ethyl-5-(hydroxymethyl)isoxazole, followed by the reaction with 5-amino-1,2,4-triazole. This reaction results in the formation of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of a specific protein, which is involved in the development of several diseases, including cancer, inflammation, and autoimmune disorders. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been shown to be effective in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various diseases.

properties

IUPAC Name

5-(4-cyclohexylphenyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-2-18-12-19(27-26-18)13-22-21-24-20(14-23-25-21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-12,14-15H,2-7,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBIVZTUEGAECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.